molecular formula C13H10F2N4O B4360854 2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

Cat. No.: B4360854
M. Wt: 276.24 g/mol
InChI Key: XNLOVQJIKQEJDN-UHFFFAOYSA-N
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Description

“2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoromethyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or bromide.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” would involve its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxyphenyl groups may play a role in enhancing its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-5-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The unique combination of difluoromethyl and methoxyphenyl groups in “2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER” may confer distinct chemical and biological properties compared to similar compounds. These differences can be attributed to variations in electronic effects, steric hindrance, and molecular interactions.

Properties

IUPAC Name

7-(difluoromethyl)-5-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O/c1-20-11-5-3-2-4-8(11)9-6-10(12(14)15)19-13(18-9)16-7-17-19/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLOVQJIKQEJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=NC=NN3C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

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